molecular formula C8H15N3 B2704108 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1783518-74-0

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2704108
CAS No.: 1783518-74-0
M. Wt: 153.229
InChI Key: LFTMHYSCCQJJOS-UHFFFAOYSA-N
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Description

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment. Understanding these influences is crucial for predicting the compound’s behavior in different contexts, including its potential uses in medicine or industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow reactors can enhance the yield and purity of the final product by providing precise control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-1H-pyrazol-5-amine
  • 1-methyl-1H-pyrazol-5-amine
  • 4-(tert-butyl)-1H-pyrazole

Uniqueness

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring. This combination of substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds lacking one or both of these groups.

Properties

IUPAC Name

4-tert-butyl-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMHYSCCQJJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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